4-(3-Fluorosulfonyloxyphenoxy)pyridine
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Overview
Description
4-(3-Fluorosulfonyloxyphenoxy)pyridine is a fluorinated pyridine derivative known for its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in the compound imparts distinct physical, chemical, and biological characteristics, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorosulfonyloxyphenoxy)pyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the fluorination of pyridine derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require catalysts such as silver triflate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorosulfonyloxyphenoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of partially or fully reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
4-(3-Fluorosulfonyloxyphenoxy)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 4-(3-Fluorosulfonyloxyphenoxy)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins, leading to increased biological activity. The compound may inhibit enzymes or receptors involved in critical cellular processes, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoropyridine
- 3-Fluoropyridine
- 2-Fluoropyridine
- 4-(Trifluoromethyl)pyridine
Uniqueness
4-(3-Fluorosulfonyloxyphenoxy)pyridine stands out due to the presence of both fluorine and sulfonyloxy groups, which impart unique chemical and biological properties.
Properties
IUPAC Name |
4-(3-fluorosulfonyloxyphenoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO4S/c12-18(14,15)17-11-3-1-2-10(8-11)16-9-4-6-13-7-5-9/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNISKOXLDRBRSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)F)OC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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